Alexamorelin

Übersicht

Beschreibung

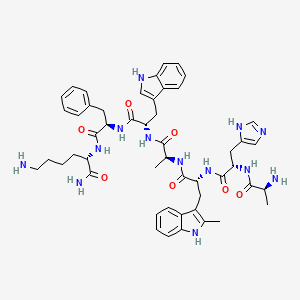

Alexamorelin, also known as Examorelin or Hexarelin, is a potent, synthetic, peptidic, orally-active, centrally-penetrant, and highly selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) and a growth hormone secretagogue . It is a heptapeptide with the amino acid sequence His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2 . These GH-releasing peptides have no sequence similarity to ghrelin, but mimic ghrelin by acting as agonists at the ghrelin receptor .

Molecular Structure Analysis

Alexamorelin is a heptapeptide with the amino acid sequence His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2 . Its molecular formula is C50H63N13O7 .

Physical And Chemical Properties Analysis

Alexamorelin has a molecular weight of 958.12 g/mol . The physical and chemical properties of Alexamorelin, such as its solubility and stability, are not well-documented in the available literature.

Wissenschaftliche Forschungsanwendungen

1. Application in Doping Control and Drug Testing

Alexamorelin, identified as a Growth Hormone-Releasing Peptide (GHRP), has been studied for its potential use in doping control and drug testing. Researchers have developed methods for detecting Alexamorelin in equine and human urine, emphasizing its relevance in regulating the use of such peptides in sports and horse racing industries. These methods utilize advanced chromatographic techniques and mass spectrometry for precise detection, highlighting Alexamorelin's significance in anti-doping efforts (Timms et al., 2014), (Min et al., 2016).

2. Investigation in Peptide Screening Methods

Research on Alexamorelin extends to the development of screening methods for peptides under 2 kDa in sports drug testing. These methods, involving liquid chromatography and ion mobility mass spectrometry, aim to simplify and expand doping control measures. Alexamorelin, along with other peptides, is part of this research to enhance the efficiency and precision of doping tests (Thomas et al., 2016).

3. Endocrine Activity Analysis

Alexamorelin's endocrine activity has been a subject of interest, particularly its effects on growth hormone, prolactin, ACTH, cortisol, and aldosterone levels in humans. Studies have examined the intravenous and oral administration of Alexamorelin, assessing its impact on these hormone levels and comparing its activity to other similar peptides (Broglio et al., 2000).

4. Metabolic Pathways and Detection

Research on the metabolism of growth hormone-releasing peptides, including Alexamorelin, is crucial for effective doping control. Studies have focused on understanding the urinary metabolites of these peptides to aid in routine doping tests. Such research is vital for developing fast analytical strategies in response to the introduction of performance-enhancing compounds in sports (Thomas et al., 2012).

5. Application in Therapeutic and Diagnostic Imaging

While not directly related to Alexamorelin, research on the use of Alexa Fluor dyes in imaging and their application in therapeutic and diagnostic procedures is noteworthy. This research involves conjugating antibodies with AlexaFluor dyes for targeted imaging, particularly in cancer research. The use of these dyes, such as Alexa750, helps in visualizing and quantifying the biodistribution of antibodies in preclinical studies, offering insights into the pharmacokinetics of therapeutic compounds. This area of study, while not directly involving Alexamorelin, parallels the research on peptide detection and imaging technologies (Hage et al., 2018), (Lee et al., 2008).

6. Exploration in Cancer Anorexia-Cachexia Syndrome

The research on Alexamorelin's analog, Anamorelin, for treating cancer anorexia-cachexia syndrome is notable. Anamorelin, a ghrelin receptor agonist like Alexamorelin, has shown promising results in improving body mass and appetite in patients with cancer cachexia. Although not directly involving Alexamorelin, the studies on Anamorelin provide insights into the therapeutic potential of ghrelin receptor agonists in clinical settings (Wakabayashi et al., 2020), (Garcia et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H63N13O7/c1-28(52)45(65)60-42(23-33-26-54-27-56-33)50(70)63-43(24-36-29(2)57-38-18-10-8-16-35(36)38)47(67)58-30(3)46(66)61-41(22-32-25-55-37-17-9-7-15-34(32)37)49(69)62-40(21-31-13-5-4-6-14-31)48(68)59-39(44(53)64)19-11-12-20-51/h4-10,13-18,25-28,30,39-43,55,57H,11-12,19-24,51-52H2,1-3H3,(H2,53,64)(H,54,56)(H,58,67)(H,59,68)(H,60,65)(H,61,66)(H,62,69)(H,63,70)/t28-,30-,39-,40+,41-,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMNKVLENCIGRW-ANFQCQCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H63N13O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

958.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alexamorelin | |

CAS RN |

196808-85-2 | |

| Record name | Alexamorelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

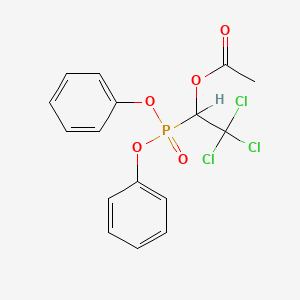

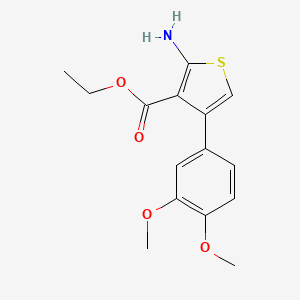

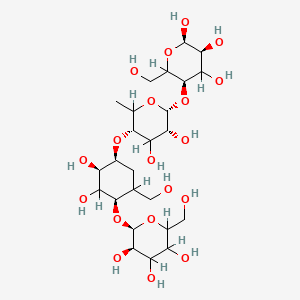

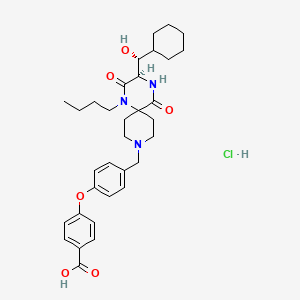

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

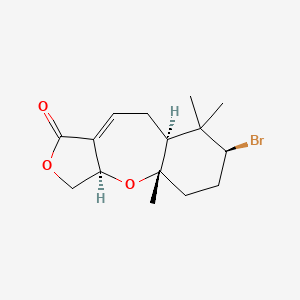

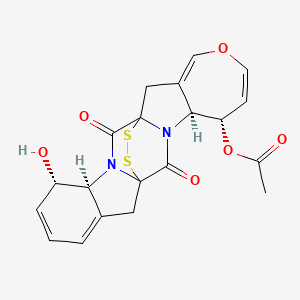

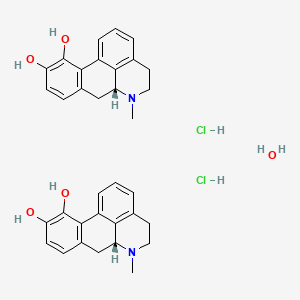

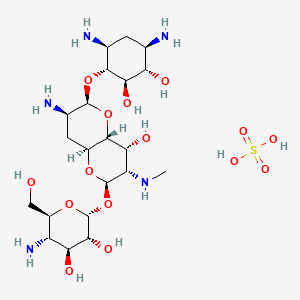

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 4-(1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)piperidine-1-carboxylate](/img/structure/B1665133.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide](/img/structure/B1665153.png)